molecular formula C19H20INO4 B14943420 N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide

Cat. No.: B14943420
M. Wt: 453.3 g/mol
InChI Key: OZMWCIYDNDNEIY-UHFFFAOYSA-N
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Description

N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin core, which is a common structural motif in many biologically active molecules. The presence of an iodine atom and a hydroxybutyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Core: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.

    Introduction of the Hydroxybutyl Group: This step involves the alkylation of the benzodioxin core with a butyl halide, followed by hydrolysis to introduce the hydroxy group.

    Amidation: The final step involves the coupling of the iodinated benzodioxin derivative with an appropriate amine to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN~3~) for azide substitution or sodium thiolate (NaSR) for thiol substitution.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: NaN3, NaSR

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of deiodinated products

    Substitution: Formation of azide or thiol derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE involves its interaction with specific molecular targets. The hydroxybutyl group may facilitate binding to enzymes or receptors, while the iodine atom can participate in halogen bonding, enhancing the compound’s affinity for its target. The benzodioxin core may interact with hydrophobic pockets in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-CHLOROBENZAMIDE
  • N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-BROMOBENZAMIDE
  • N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-FLUOROBENZAMIDE

Uniqueness

The presence of the iodine atom in N1-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding affinity, making it potentially more effective in its applications.

Properties

Molecular Formula

C19H20INO4

Molecular Weight

453.3 g/mol

IUPAC Name

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide

InChI

InChI=1S/C19H20INO4/c1-2-5-16(22)13-10-17-18(25-9-8-24-17)11-15(13)21-19(23)12-6-3-4-7-14(12)20/h3-4,6-7,10-11,16,22H,2,5,8-9H2,1H3,(H,21,23)

InChI Key

OZMWCIYDNDNEIY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3I)OCCO2)O

Origin of Product

United States

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